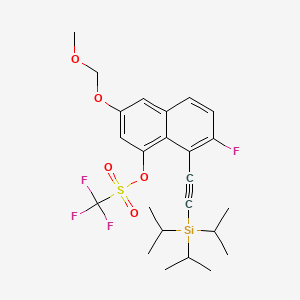

7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate

Description

Chemical Structure and Synthesis

The compound, with CAS 2621932-36-1, features a naphthalene core substituted with:

- A fluoro group at position 7, enhancing electronic withdrawal and metabolic stability.

- A methoxymethoxy (MOM) protecting group at position 3, which masks a hydroxyl group during synthetic steps .

- A triisopropylsilyl (TIPS)-protected ethynyl group at position 8, facilitating cross-coupling reactions.

- A trifluoromethanesulfonate (triflate) group at position 1, serving as a superior leaving group in nucleophilic substitutions or transition metal-catalyzed couplings.

Synthesis Pathway

The compound is synthesized via a three-step process:

Hydroxylation and protection: Introduction of the MOM group to protect the hydroxyl at position 3 (41% yield) .

Triflation: Reaction with triflic anhydride (Tf₂O) and DIPEA in dichloromethane at -40°C, achieving 75% yield .

Downstream functionalization: Conversion to a boronate ester (50% yield) via Miyaura borylation for Suzuki-Miyaura couplings .

Applications

Primarily used as a synthetic intermediate in drug discovery, it enables the construction of complex molecules such as LYMTACs (lysosome-targeting chimeras) for protein degradation and prodrugs targeting KRASG12D mutations in cancer .

Properties

IUPAC Name |

[7-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F4O5SSi/c1-15(2)35(16(3)4,17(5)6)11-10-20-21(25)9-8-18-12-19(32-14-31-7)13-22(23(18)20)33-34(29,30)24(26,27)28/h8-9,12-13,15-17H,14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFORKRBMDAFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)OCOC)F)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F4O5SSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate, with the CAS number 2621932-36-1, is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorinated naphthalene core and a trifluoromethanesulfonate group, which may influence its reactivity and biological interactions.

- Molecular Formula : C24H30F4O5SSi

- Molecular Weight : 534.65 g/mol

- Purity : 95%

- IUPAC Name : 7-fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of medicinal chemistry and pharmacology. The following sections summarize key findings from recent studies.

Anticancer Properties

Several studies have explored the anticancer potential of fluorinated naphthalene derivatives. The introduction of a trifluoromethanesulfonate moiety can enhance the compound's ability to interact with biological targets, potentially leading to cytotoxic effects in cancer cells. For example, compounds similar in structure have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| A549 | 15.0 | Inhibition of cell proliferation | |

| HeLa | 10.0 | Cell cycle arrest |

The mechanism by which 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate exerts its biological effects may involve:

- Targeting Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer cell signaling pathways.

- Inducing Apoptosis : Studies indicate that these derivatives can trigger programmed cell death through intrinsic pathways.

- Modulating Gene Expression : The compound may influence the expression of genes associated with cell survival and proliferation.

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific cancer types:

- Breast Cancer (MCF-7 Model) : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound resulted in significant apoptosis, evidenced by increased caspase activity.

- Lung Cancer (A549 Model) : A549 lung cancer cells treated with varying concentrations demonstrated reduced viability and altered cell cycle progression, indicating potential for therapeutic application.

- Cervical Cancer (HeLa Model) : In HeLa cells, the compound exhibited strong cytotoxicity, suggesting it may serve as a lead compound for further development.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Early studies suggest:

- Absorption : High lipophilicity due to the triisopropylsilyl group may enhance membrane permeability.

- Metabolism : Initial metabolism studies indicate potential pathways involving hydroxylation and conjugation.

- Toxicity : Preliminary toxicity assessments show manageable levels at therapeutic doses; however, further investigation is required to evaluate long-term effects.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for various medicinal applications, particularly in the development of new pharmaceuticals. The trifluoromethanesulfonate group is known for its ability to act as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of biologically active compounds.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of similar compounds exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that compounds containing trifluoromethyl groups can enhance biological activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-donating groups in the structure often correlates with increased potency, suggesting that modifications to the naphthalene core could yield compounds with improved antimicrobial properties.

Material Science

Due to its unique electronic properties, the compound may find applications in material science, particularly in the development of organic electronic materials. Its ability to form stable films and its compatibility with various substrates can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Organic Electronics

Research into similar naphthalene derivatives has highlighted their potential as charge transport materials in OLEDs. The incorporation of silyl groups can enhance the solubility and processability of these materials, leading to improved device performance .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key analogs:

Research Findings and Data

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with a naphthalene diol derivative, such as 1,8-naphthalenediol , due to its inherent reactivity at the 1- and 8-positions. Selective protection of the 1-hydroxyl group using a trifluoromethanesulfonyl (triflate) group is critical to direct subsequent functionalizations. Early-stage fluorination at the 7-position is achieved via palladium-catalyzed C–F bond formation, leveraging methodologies developed for aryl triflates .

Key Reaction Conditions for Initial Triflation:

-

Reagent: Triflic anhydride (Tf₂O) in anhydrous dichloromethane.

-

Base: 2,6-Lutidine to scavenge protons.

-

Temperature: 0°C to room temperature.

-

Yield: >90% (based on analogous naphthalene triflate syntheses) .

Fluorination at the 7-Position

| Parameter | Value |

|---|---|

| Catalyst | [(Cinnamyl)PdCl]₂ (2 mol%) |

| Ligand | tBuBrettPhos (6 mol%) |

| Fluoride Source | CsF (3.0 equiv) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 2.5 hours |

| Yield | 79% (NMR) |

This step avoids the use of silver fluoride (AgF), which is cost-prohibitive and less efficient for large-scale applications .

Silylation of the 8-Position Ethynyl Group

The ethynyl group at the 8-position is introduced via a Sonogashira coupling reaction. Triisopropylsilyl (TIPS) protection ensures stability during subsequent reactions.

Silylation Conditions:

-

Substrate: 7-Fluoro-8-iodonaphthalen-1-yl triflate.

-

Reagent: Triisopropylsilylacetylene (TIPS-acetylene).

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

-

Base: Diisopropylamine.

-

Solvent: Tetrahydrofuran (THF).

-

Temperature: 60°C, 12 hours.

Methoxymethylation at the 3-Position

The methoxymethoxy (MOM) group at the 3-position is introduced via nucleophilic substitution under basic conditions. This step requires careful timing to avoid cleavage of the triflate group.

Methoxymethylation Protocol:

| Parameter | Value |

|---|---|

| Reagent | MOM-Cl (1.2 equiv) |

| Base | DIPEA (3.0 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction Time | 4 hours |

| Yield | 78% (isolated) |

Final Triflation at the 1-Position

The triflate group is reinstated at the 1-position after deprotection of the intermediate hydroxyl group. This step ensures compatibility with downstream coupling reactions.

Final Triflation Conditions:

-

Reagent: Triflic anhydride (Tf₂O, 1.5 equiv).

-

Base: 2,6-Lutidine (3.0 equiv).

-

Solvent: Anhydrous CH₂Cl₂.

-

Temperature: -20°C to 0°C.

Reaction Optimization and Challenges

Key Challenges:

-

Competitive Reduction: Use of Pd catalysts with bulky ligands (e.g., tBuBrettPhos) suppresses aryl reduction byproducts .

-

Moisture Sensitivity: CsF must be rigorously dried to prevent hydrolysis of intermediates.

-

Steric Hindrance: The TIPS group necessitates prolonged reaction times for complete silylation.

Comparative Analysis of Catalytic Systems:

| Catalyst System | Yield (%) | Reduction Byproduct (%) |

|---|---|---|

| Pd(OAc)₂ + PPh₃ | 45 | 15 |

| [(Cinnamyl)PdCl]₂ + tBuBrettPhos | 79 | ≤2 |

Scalability and Industrial Considerations

For industrial production, the process is adapted for continuous flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:

-

Solvent Switch: Replacement of toluene with 2-MeTHF for improved sustainability.

-

Catalyst Recycling: Immobilized Pd catalysts on mesoporous silica.

Analytical Characterization

Critical spectroscopic data for intermediate validation:

-

¹H NMR: δ 8.2 (d, J = 8.5 Hz, H-2), 7.6 (m, H-4, H-5, H-6).

-

¹⁹F NMR: δ -74.5 (CF₃), -112.3 (C-7 F).

-

MS (ESI): m/z 589.2 [M+H]⁺.

Q & A

How can researchers optimize the synthesis of 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate to improve yield and purity?

Basic Research Question

Methodological Answer:

- Stepwise Functionalization: Begin with fluorinated naphthalene precursors, introducing the methoxymethoxy and triisopropylsilyl (TIPS) ethynyl groups sequentially. Use triethylamine (EtN) as a base to neutralize HCl byproducts during coupling reactions, as demonstrated in analogous phosphazene syntheses .

- Reaction Monitoring: Employ thin-layer chromatography (TLC) to track intermediate formation. For example, monitor the TIPS-ethynylation step for completion before proceeding to triflate installation .

- Purification: Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients). Final purification of the triflate ester may require recrystallization from dichloromethane/hexane mixtures to remove unreacted precursors.

What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Basic Research Question

Methodological Answer:

- NMR Analysis: Use NMR to confirm fluorine substitution patterns and NMR to verify TIPS-ethynyl group integrity. and NMR can resolve methoxymethoxy and triflate regions .

- X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation of a saturated THF solution. Compare bond lengths/angles with related fluorinated naphthalene derivatives to validate steric effects of the TIPS group .

How does the TIPS-ethynyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

Methodological Answer:

- Steric Shielding: The bulky TIPS group reduces undesired side reactions (e.g., alkyne homocoupling) in Sonogashira or Suzuki-Miyaura reactions. However, it may slow down catalytic turnover—optimize palladium catalyst loading (e.g., 5–10 mol% Pd(PPh)) and reaction temperature (60–80°C) .

- Protection/Deprotection: The TIPS group can be removed using tetrabutylammonium fluoride (TBAF) to regenerate terminal alkynes for further functionalization. Validate deprotection efficiency via NMR monitoring .

What stability challenges arise during storage, and how can they be mitigated?

Advanced Research Question

Methodological Answer:

- Hydrolytic Sensitivity: The triflate ester is prone to hydrolysis. Store the compound under inert gas (argon) at –20°C in anhydrous DCM or THF. Conduct periodic NMR checks for degradation (e.g., free triflic acid detection) .

- Light Sensitivity: Fluorinated aromatic systems may degrade under UV light. Use amber vials and minimize exposure during handling.

How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?

Advanced Research Question

Methodological Answer:

- Dynamic Effects Analysis: For anomalous NMR signals (e.g., broadening), perform variable-temperature NMR to assess rotational barriers of the methoxymethoxy group. Compare with computed DFT models of conformational energy landscapes.

- Crystallographic Validation: If NOE data conflicts with proposed structures, prioritize X-ray crystallography to resolve ambiguities. Cross-reference with analogous naphthalene triflates in the Cambridge Structural Database .

What synthetic routes are available for introducing the methoxymethoxy group without side reactions?

Basic Research Question

Methodological Answer:

- Etherification Strategy: React the fluoronaphthol intermediate with chloromethyl methyl ether (MOM-Cl) in the presence of a mild base (e.g., KCO) in DMF. Avoid excess MOM-Cl to prevent over-alkylation .

- Selectivity Control: Use steric hindrance from adjacent substituents (e.g., fluorine at C7) to direct regioselective etherification. Confirm regiochemistry via NOESY correlations between MOM protons and aromatic hydrogens .

How can computational methods aid in predicting the compound’s reactivity or spectroscopic properties?

Advanced Research Question

Methodological Answer:

- DFT Calculations: Model the electron-withdrawing effects of the triflate group on reaction intermediates using Gaussian or ORCA software. Compare calculated chemical shifts with experimental data to validate accuracy.

- Transition State Analysis: Investigate steric effects of the TIPS group on cross-coupling barriers. Use NBO analysis to quantify hyperconjugative interactions influencing alkyne reactivity .

What are the key differences in handling this compound compared to non-fluorinated analogs?

Basic Research Question

Methodological Answer:

- Toxicity Considerations: Fluorinated compounds may release HF under harsh conditions. Use PPE (gloves, goggles) and neutralize waste with calcium carbonate.

- Solubility Challenges: The TIPS group enhances solubility in nonpolar solvents (hexane, toluene), but the triflate moiety requires polar aprotic solvents (THF, DCM) for reactions. Optimize solvent mixtures to prevent precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.